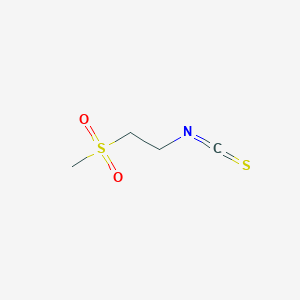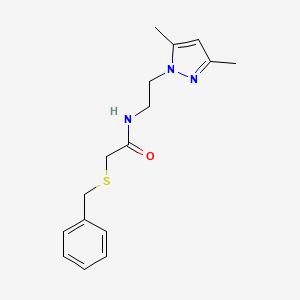
4-Cyclopropylthiazole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopropylthiazole-2-carbaldehyde is a chemical compound with the molecular formula C7H7NOS . It has a molecular weight of 153.2 . The compound is solid in physical form .
Molecular Structure Analysis
The molecular structure of 4-Cyclopropylthiazole-2-carbaldehyde is represented by the InChI code1S/C7H7NOS/c9-3-6-4-10-7(8-6)5-1-2-5/h3-5H,1-2H2 . This indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the molecule . Physical And Chemical Properties Analysis
4-Cyclopropylthiazole-2-carbaldehyde has a boiling point of 278.5±13.0 C at 760 mmHg . The density of the compound is 1.370±0.06 g/cm3 . The compound is stored at -20C, sealed storage, away from moisture .Applications De Recherche Scientifique
Chemical Properties
“4-Cyclopropylthiazole-2-carbaldehyde” is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . It has a molecular weight of 153.2 and its IUPAC name is 2-cyclopropyl-1,3-thiazole-4-carbaldehyde . It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Biological Activities
Thiazoles, the family to which “4-Cyclopropylthiazole-2-carbaldehyde” belongs, are found in many potent biologically active compounds . They have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Antimicrobial Drug
Sulfathiazole, a compound that contains a thiazole ring, is used as an antimicrobial drug . This suggests that “4-Cyclopropylthiazole-2-carbaldehyde” could potentially be used in the development of new antimicrobial drugs.
Antiretroviral Drug
Ritonavir, another compound that contains a thiazole ring, is used as an antiretroviral drug . This indicates that “4-Cyclopropylthiazole-2-carbaldehyde” could be used in the research and development of new antiretroviral drugs.
Antifungal Drug
Abafungin is an antifungal drug that contains a thiazole ring . This suggests that “4-Cyclopropylthiazole-2-carbaldehyde” could potentially be used in the development of new antifungal drugs.
Antineoplastic Drug
Compounds containing a thiazole ring, such as Bleomycine and Tiazofurin, are used as antineoplastic drugs . This indicates that “4-Cyclopropylthiazole-2-carbaldehyde” could be used in the research and development of new antineoplastic drugs.
Antitumor and Cytotoxic Activity
A series of [6- (4-bromophenyl)imidazo [2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides were synthesized and reported their cytotoxicity activity on three human tumor cell lines . This suggests that “4-Cyclopropylthiazole-2-carbaldehyde” could potentially be used in the development of new antitumor and cytotoxic drugs.
Synthesis of Thiophene Derivatives
“4-Cyclopropylthiazole-2-carbaldehyde” could potentially be used in the synthesis of thiophene derivatives . Thiophene derivatives have been found to have diverse biological activities, suggesting that “4-Cyclopropylthiazole-2-carbaldehyde” could be used in the development of new drugs with these activities.
Safety and Hazards
The compound is classified as harmful and comes with a warning signal . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and evacuating personnel to safe areas .
Propriétés
IUPAC Name |
4-cyclopropyl-1,3-thiazole-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NOS/c9-3-7-8-6(4-10-7)5-1-2-5/h3-5H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLVTDUXRVXBOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=N2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropylthiazole-2-carbaldehyde | |
CAS RN |
211942-97-1 |
Source


|
| Record name | 4-cyclopropyl-1,3-thiazole-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[7-(4-fluorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2647190.png)

![N-(1-cyanocyclohexyl)-2-[2-(trifluoromethyl)quinazolin-4-yl]sulfanylacetamide](/img/structure/B2647193.png)
![Methyl 2-(2-(5-chlorothiophen-2-yl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2647196.png)


![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-ol](/img/structure/B2647200.png)

![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2647202.png)


![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetamide](/img/structure/B2647209.png)